Cas no 264882-03-3 (Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester)

Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester
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Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01EMAL-50mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 50mg |
$325.00 | 2025-02-10 | |
1PlusChem | 1P01EM29-50mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 50mg |
$322.00 | 2024-05-08 | |
1PlusChem | 1P01EM29-100mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 100mg |
$465.00 | 2024-05-08 | |
1PlusChem | 1P01EM29-1g |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 1g |
$1228.00 | 2024-05-08 | |
1PlusChem | 1P01EM29-250mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 250mg |
$638.00 | 2024-05-08 | |
Aaron | AR01EMAL-2.5g |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 2.5g |
$2566.00 | 2023-12-14 | |
Aaron | AR01EMAL-100mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 100mg |
$474.00 | 2025-02-10 | |
1PlusChem | 1P01EM29-10g |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 10g |
$5071.00 | 2024-05-08 | |
A2B Chem LLC | AX60593-50mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 50mg |
$265.00 | 2024-04-20 | |
A2B Chem LLC | AX60593-500mg |
methyl 2-(3-bromophenyl)-2-diazoacetate |
264882-03-3 | 95% | 500mg |
$809.00 | 2024-04-20 |
Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester Related Literature
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
Additional information on Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester
Recent Advances in the Study of Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester (CAS: 264882-03-3)
Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester (CAS: 264882-03-3) is a diazo compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique reactivity and potential applications in drug discovery and synthesis. Recent studies have explored its utility as a versatile building block for the construction of complex molecular architectures, particularly in the context of cyclopropanation and other cycloaddition reactions. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic applications, mechanistic insights, and potential therapeutic relevance.
One of the most notable advancements in the study of Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester is its role in metal-catalyzed transformations. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy as a precursor for rhodium(II)-catalyzed cyclopropanation reactions, yielding highly functionalized cyclopropane derivatives with excellent stereoselectivity. The study also provided detailed mechanistic insights into the reaction pathway, emphasizing the compound's ability to generate reactive carbenoid intermediates under mild conditions. These findings open new avenues for the synthesis of cyclopropane-containing bioactive molecules, which are prevalent in many pharmaceuticals.
In addition to its synthetic utility, recent research has explored the biological activities of derivatives derived from Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the evaluation of a series of cyclopropane-based analogs for their inhibitory effects on specific enzymes involved in inflammatory pathways. The results indicated that certain derivatives exhibited potent activity, suggesting their potential as lead compounds for the development of anti-inflammatory agents. Further optimization of these structures is currently underway to improve their pharmacokinetic properties and reduce off-target effects.
Another emerging area of interest is the application of Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester in photochemical reactions. A groundbreaking 2023 paper in Chemical Communications described its use in visible-light-mediated transformations, enabling the efficient synthesis of heterocyclic compounds under environmentally benign conditions. This approach not only expands the synthetic toolbox available to chemists but also aligns with the growing demand for sustainable and green chemistry practices in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the large-scale production and handling of Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester due to its inherent instability and potential hazards. Recent efforts have focused on developing safer and more scalable synthetic protocols, as highlighted in a 2023 review article in Organic Process Research & Development. The review emphasized the importance of optimizing reaction conditions and implementing robust safety measures to facilitate the compound's broader adoption in industrial settings.
In conclusion, Benzeneacetic acid, 3-bromo-α-diazo-, methyl ester (CAS: 264882-03-3) continues to be a molecule of significant interest in chemical biology and medicinal chemistry. Its versatility in synthetic transformations, combined with its potential therapeutic applications, underscores its value as a research tool and a candidate for drug development. Future studies are expected to further elucidate its mechanistic nuances and explore its utility in novel chemical and biological contexts.
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